3-Bromo-4,5-diethoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

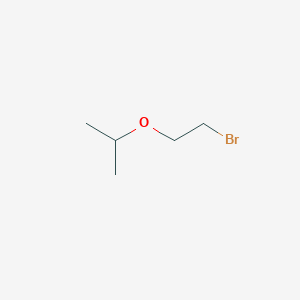

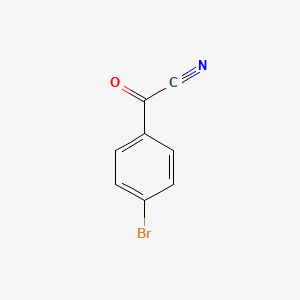

3-Bromo-4,5-diethoxybenzonitrile is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Resistance and Metabolism in Plants

Research has shown that introducing specific detoxification genes into plants can confer resistance to herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). One study demonstrated this by cloning a gene from a soil bacterium and expressing it in tobacco plants, enabling them to resist high levels of bromoxynil (Stalker, McBride, & Malyj, 1988). Another study focused on the metabolism of bromoxynil in different plant species, finding varying degrees of susceptibility and metabolization rates among them (Schaller, Schneider, & Schutte, 1991).

Biotransformation and Environmental Impact

Bromoxynil's anaerobic biodegradability and its transformation under various environmental conditions have been studied. For instance, one research found that bromoxynil and its metabolites can degrade under different anaerobic conditions, indicating environmental pathways for its degradation (Knight, Berman, & Häggblom, 2003). Additionally, the effects of soil organic matter on the photodecomposition of bromoxynil in water were investigated, shedding light on its environmental fate and transformation processes (Kochany, Choudhry, & Webster, 1990).

Photodegradation and Chemical Transformations

Several studies have examined the photodegradation of bromoxynil, including the effects of carbonates, iron(III), and manganese(II) ions on its rate of photodegradation in aquatic environments. These investigations help understand the environmental behavior and breakdown of bromoxynil under different conditions (Kochany, 1992).

Synthetic Applications and Characterization

Research into the synthetic applications of related compounds, such as the preparation and characterization of different bromo-methylbenzonitrile derivatives, provides insights into the chemistry and potential uses of similar compounds (Szumigala, Devine, Gauthier, & Volante, 2004). Theoretical spectroscopic studies of bromo-methylbenzonitrile derivatives also contribute to understanding their electronic and structural properties (Shajikumar & Raman, 2018).

Mechanism of Action

Target of Action

This compound is a unique chemical used in early discovery research

Biochemical Pathways

For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a compound with a similar structure, has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway .

Result of Action

Similar compounds have been shown to exhibit antioxidant, anti-inflammatory, and cytoprotective effects .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-diethoxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in cells . This interaction is crucial for cellular protection against oxidative stress. Additionally, this compound may interact with signaling proteins such as extracellular signal-regulated kinase and protein kinase B, promoting their phosphorylation and subsequent activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes . This activation helps in protecting cells from oxidative damage and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to and activate Nrf2, which then translocates to the nucleus and binds to the antioxidant response element in the promoter region of target genes . This binding results in the upregulation of genes involved in antioxidant defense. Additionally, this compound may inhibit or activate certain enzymes, further influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects by enhancing antioxidant defenses. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with glutathione synthetase enhances the production of reduced glutathione, a key antioxidant in cellular metabolism . This interaction helps in maintaining redox balance and protecting cells from oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name |

3-bromo-4,5-diethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJNTWBXCKJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399567 |

Source

|

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514856-13-4 |

Source

|

| Record name | 3-bromo-4,5-diethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

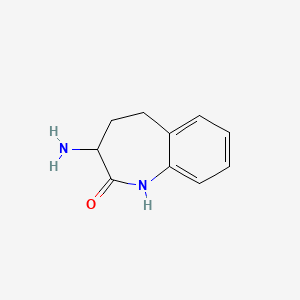

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

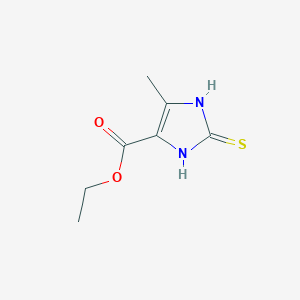

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

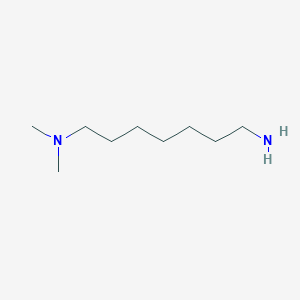

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)